1-(2,4-Dimethoxyphenyl)-3-quinolin-3-ylthiourea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-quinolin-3-ylthiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a quinoline ring and a dimethoxyphenyl group, which are linked through a thiourea moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-quinolin-3-ylthiourea typically involves the reaction of 2,4-dimethoxyaniline with quinoline-3-isothiocyanate. The reaction is carried out under mild conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-3-quinolin-3-ylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the thiourea moiety can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have anticancer and antimicrobial properties, although further research is needed to confirm these effects.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-quinolin-3-ylthiourea is not fully understood, but it is believed to interact with specific molecular targets through its thiourea moiety. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The quinoline ring may also play a role in binding to DNA or other biomolecules, contributing to its biological effects.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-quinolin-3-ylthiourea can be compared with other thiourea derivatives and quinoline-based compounds. Similar compounds include:
1-(2,4-Dimethoxyphenyl)-3-quinolin-3-ylurea: This compound has a urea moiety instead of a thiourea, which may affect its reactivity and biological activity.
2,4-Dimethoxyphenylthiourea: Lacks the quinoline ring, making it less complex and potentially less active in certain applications.
Quinoline-3-thiourea: Lacks the dimethoxyphenyl group, which may influence its binding properties and overall activity.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-quinolin-3-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-22-14-7-8-16(17(10-14)23-2)21-18(24)20-13-9-12-5-3-4-6-15(12)19-11-13/h3-11H,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVNERJCMPZHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC3=CC=CC=C3N=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795445 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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